N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-26-16-5-3-13(9-18(16)27-2)21(25)22-14-10-20(24)23(12-14)15-4-6-17-19(11-15)29-8-7-28-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXLEORVSLAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition. These interactions suggest that the compound can modulate enzymatic activity, potentially influencing various metabolic pathways. Additionally, the compound’s interaction with proteins and other biomolecules can affect cellular processes, making it a valuable tool for biochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their activity. For example, its interaction with cholinesterases can inhibit the breakdown of acetylcholine, affecting neurotransmission. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with cholinesterases can affect the breakdown of acetylcholine, altering neurotransmission. Additionally, the compound’s impact on other metabolic enzymes can influence cellular energy production and other metabolic processes.
Scientific Research Applications
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound inhibits key inflammatory mediators such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
Neuroscience
In neuroscience research, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide has been studied for its effects on cholinergic signaling. By inhibiting cholinesterase enzymes, it enhances synaptic transmission and cognitive function. This mechanism highlights its potential use in treating neurodegenerative diseases such as Alzheimer's.
Cancer Research
The anti-inflammatory properties of this compound may also lend themselves to cancer research. Chronic inflammation is a known risk factor for various cancers; thus, compounds that can modulate inflammatory pathways could be pivotal in cancer prevention and therapy.
Infectious Diseases
Given its antimicrobial properties, this compound could be explored further for applications in the treatment of bacterial infections. Its efficacy against specific strains suggests it may serve as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Cognitive Enhancement : A study demonstrated that administration of this compound in animal models resulted in improved memory retention and cognitive performance through enhanced cholinergic activity.
- Anti-inflammatory Mechanisms : In vitro studies showed that the compound effectively reduced levels of pro-inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS).
- Antimicrobial Testing : Preliminary screening against common bacterial pathogens indicated that the compound exhibited significant inhibitory activity against E. coli and S. aureus, warranting further investigation into its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzodioxin-containing derivatives:
Key Observations :
Structural Diversity: The target compound’s pyrrolidinone ring distinguishes it from flavones (e.g., 4f) and thiazole derivatives (e.g., ). This group may influence solubility and conformational stability . Compared to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]benzamide (MW 297.35), the target’s dimethoxybenzamide substituent likely increases polarity and hydrogen-bonding capacity .
Biological Activity: Flavone derivatives like 4f exhibit significant antihepatotoxic activity, attributed to the benzodioxin ring and flavonoid scaffold. Tetrazole-containing analogs (e.g., ) prioritize metabolic stability over amide-based compounds like the target, which may face hydrolysis in vivo .
Physicochemical Properties: The dimethoxy groups in the target compound are expected to increase lipophilicity (logP ~2.5–3.0 inferred) compared to hydroxylated derivatives (e.g., 4g in , logP ~1.8) .
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine serves as a critical intermediate. A validated approach involves the nucleophilic epoxide ring-opening of 2,3-epoxypropyl derivatives with catechol derivatives under basic conditions . For example, reacting epichlorohydrin with 2-hydroxybenzenethiol in pyridine and water yields 2,3-dihydro-1,4-benzodioxin-6-amine after subsequent amination . Key steps include:
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Epoxide Formation :
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Ring-Opening and Cyclization :
Preparation of 5-Oxopyrrolidin-3-ylamine Derivatives
The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular cyclization of γ-amino esters or through Michael addition-cyclization sequences. A representative method involves:
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Cyclization of N-Protected γ-Amino Acids :
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Alternative Route via Iodolactonization :
Coupling of Benzodioxin Amine to Pyrrolidinone
The key step involves linking the benzodioxin amine to the 5-oxopyrrolidin-3-yl scaffold. This is achieved via nucleophilic substitution or Mitsunobu reaction:
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Nucleophilic Substitution :
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Mitsunobu Reaction :
Analytical Characterization
Synthetic intermediates and the final product are validated using:
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Spectroscopic Methods :
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Elemental Analysis :
Optimization and Challenges
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Regioselectivity in Ring Formation :
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Stereochemical Control :
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Solvent Effects :
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide?
The synthesis involves multi-step reactions, including condensation and cyclization steps. Key conditions include:
- Solvent choice : Polar aprotic solvents like DMF are critical for stabilizing intermediates and enhancing reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and by-product minimization .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation in the pyrrolidinone core . Methodological tip : Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Q. How can the purity of the compound be validated during synthesis?
Advanced chromatographic and spectroscopic techniques are essential:
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
- NMR spectroscopy : Confirm structural integrity by analyzing key peaks (e.g., benzodioxin protons at δ 4.2–4.4 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~465.5 g/mol) .
Q. What initial biological assays are recommended for screening activity?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against α-glucosidase or acetylcholinesterase using spectrophotometric assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) due to the compound’s benzodioxin moiety .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR requires systematic modification of substituents and evaluation:
- Variable groups : Modify the 3,4-dimethoxybenzamide moiety to assess hydrophobicity/electron effects .
- Bioisosteric replacement : Replace the pyrrolidinone ring with pyrazolidinone to study conformational flexibility .
- Assay design : Use parallel synthesis and high-throughput screening (HTS) to compare IC₅₀ values across derivatives . Example data :
| Derivative | R-Group Modification | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| Parent | 3,4-OCH₃ | 12.5 ± 1.2 |
| Derivative A | 3-OCH₃, 4-NO₂ | 8.7 ± 0.9 |
| Derivative B | 3,4-Cl | >50 (inactive) |
Q. How to resolve contradictory bioactivity data between in vitro and cellular assays?
Discrepancies may arise from poor membrane permeability or off-target effects:
- Permeability assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites .
- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Scale-up challenges include impurities from side reactions:
- By-product analysis : Characterize major impurities via LC-MS and adjust stoichiometry (e.g., reduce excess reagents) .
- Process optimization : Switch from batch to flow chemistry for better temperature control and mixing .
- Crystallization : Use solvent anti-solvent pairs (e.g., ethanol/water) to enhance purity during recrystallization .
Contradictory Data Analysis
Q. How to address variability in enzyme inhibition results across research groups?
Potential causes include assay conditions or compound stability:
- Buffer pH effects : α-Glucosidase activity is pH-sensitive; standardize to pH 6.8 (intestinal conditions) .
- Light sensitivity : Protect dimethoxybenzamide derivatives from photodegradation using amber glassware .
- Inter-lab validation : Share standardized compound aliquots and protocols to minimize batch-to-batch variability .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | DMF, 70°C, 12 hr | 65 | 90 | |
| 2 | ZnCl₂, THF, reflux | 78 | 95 | |
| 3 | Et₃N, CH₂Cl₂, rt | 82 | 98 |
Q. Table 2: Biological Assay Recommendations
| Assay Type | Target | Protocol | Key Metrics |
|---|---|---|---|
| α-Glucosidase Inhibition | Enzyme | PNPG substrate, λ=405 nm | IC₅₀, Ki |
| CETSA | Cellular target | Thermal denaturation, Western blot | ΔTm |
| MTT | Cytotoxicity | 24 hr incubation, λ=570 nm | CC₅₀ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
